molecular formula C17H22ClN3O2 B1453348 7',8'-dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride CAS No. 1242268-29-6

7',8'-dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride

Cat. No.: B1453348
CAS No.: 1242268-29-6
M. Wt: 335.8 g/mol
InChI Key: MALLZSXIQIUZQZ-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine] hydrochloride: is a synthetic compound with the molecular formula C17H22ClN3O2. It is known for its unique spiro structure, which includes a quinoxaline and piperidine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine] hydrochloride typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives and piperidine. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other transition metals. The reaction temperature and time can vary depending on the specific synthetic route chosen.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halides, amines

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of fully saturated spiro compounds.

Scientific Research Applications

Chemistry: In chemistry, 7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine] hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a pharmacological agent. Studies have explored its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic effects.

Medicine: In medicine, the compound is being studied for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including neurological disorders and cancer.

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

  • 7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine]
  • 4,5-Dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine]
  • 7,8-Dimethoxyquinoxaline

Comparison: Compared to similar compounds, 7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine] hydrochloride stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 7 and 8 enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

7,8-dimethoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2.ClH/c1-21-14-10-12-13(11-15(14)22-2)20-9-3-4-16(20)17(19-12)5-7-18-8-6-17;/h3-4,9-11,18-19H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALLZSXIQIUZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC3(CCNCC3)C4=CC=CN42)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7',8'-dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride
Reactant of Route 2
Reactant of Route 2
7',8'-dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride
Reactant of Route 3
7',8'-dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride
Reactant of Route 4
7',8'-dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride
Reactant of Route 5
7',8'-dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride
Reactant of Route 6
7',8'-dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride

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